![molecular formula C10H15ClN2S B2688765 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride CAS No. 1210206-48-6](/img/structure/B2688765.png)

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

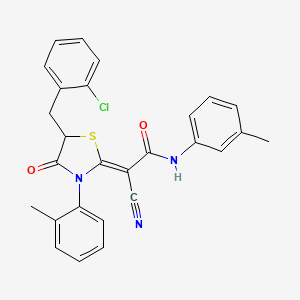

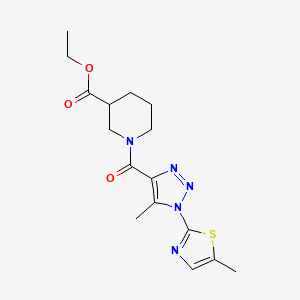

“2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2S . The average mass of this compound is 230.758 Da .

Molecular Structure Analysis

The molecular structure of “2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride” consists of 10 carbon atoms ©, 15 hydrogen atoms (H), one chlorine atom (Cl), two nitrogen atoms (N), and one sulfur atom (S) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride” such as its density, melting point, and boiling point are not available in the resources I have .Wissenschaftliche Forschungsanwendungen

Hydroprocessing Catalysts

Transition metal phosphides have emerged as a promising group of high-activity, stable catalysts for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. These catalysts, with properties resembling ceramics, are strong and hard, yet retain electronic and magnetic properties similar to metals. Their performance in HDS and HDN, particularly with Ni2P showing activity surpassing that of promoted sulfides, highlights their potential in refining processes for fuels with high sulfur content, which are restricted due to their harmful effects (Oyama et al., 2009).

Hydrogen Bonding in Solvent Systems

The study of dimethyl sulfoxide (DMSO) hydrogen bonding interactions with cosolvent molecules, including water, alcohols, and other organic solvents, provides insights into the microscopic dissolution properties and macroscopic solution behavior. This knowledge is crucial for applications ranging from medicine and biotechnology to electrochemistry and laser physics, where DMSO's role as a solvent is leveraged for its low toxicity and environmental compatibility (Kiefer et al., 2011).

Photocatalysis for Sulfur Compound Oxidation

The oxidation of reduced sulfur compounds, such as methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS), through photocatalytic treatment presents a significant avenue for reducing their harmful and malodorous effects in industrial and water treatment plants. The exploration of TiO2-based photocatalytic processes and alternative materials based on aromatic photosensitizers for this purpose demonstrates the potential for environmental remediation technologies (Cantau et al., 2007).

Sulfonamides in Clinical Use

The presence of the primary sulfonamide moiety in a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors, underscores the importance of sulfonamides in pharmaceutical development. The exploration of novel drugs incorporating this group, their therapeutic applications, and the ongoing need for selective drugs targeting specific conditions highlight the continued relevance of sulfonamides in medical research (Carta et al., 2012).

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenyl)sulfanylethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.ClH/c1-7-3-4-9(5-8(7)2)13-6-10(11)12;/h3-5H,6H2,1-2H3,(H3,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNHKHQSGIUPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SCC(=N)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2688689.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2688691.png)

![N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2688694.png)

![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)

![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)

![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2688704.png)